molecular formula C27H33FN2O3S B2719762 1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892782-23-9

1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2719762
CAS No.: 892782-23-9
M. Wt: 484.63
InChI Key: XJVHVSHLQXQTPT-UHFFFAOYSA-N
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Description

The compound 1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one belongs to the 1,4-dihydroquinolin-4-one class, characterized by a bicyclic core with substituents at the 1-, 3-, 6-, and 7-positions. Its structure includes a butyl chain at position 1, a 2,5-dimethylbenzenesulfonyl group at position 3, a fluorine atom at position 6, and a 4-methylpiperidine moiety at position 6. These modifications are hypothesized to enhance target binding, metabolic stability, and solubility compared to simpler derivatives .

Properties

IUPAC Name

1-butyl-3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33FN2O3S/c1-5-6-11-30-17-26(34(32,33)25-14-19(3)7-8-20(25)4)27(31)21-15-22(28)24(16-23(21)30)29-12-9-18(2)10-13-29/h7-8,14-18H,5-6,9-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVHVSHLQXQTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core, the introduction of the butyl group, the attachment of the dimethylphenylsulfonyl group, the fluorination, and the incorporation of the methylpiperidinyl group. Each step requires specific reagents and conditions:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Butyl Group: This step can be carried out through alkylation using butyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Dimethylphenylsulfonyl Group: This can be done via sulfonylation using 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Incorporation of the Methylpiperidinyl Group: This step can be carried out through nucleophilic substitution using 4-methylpiperidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and sulfonyl groups, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with new functional groups.

Scientific Research Applications

1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the 1,4-Dihydroquinolin-4-one Class

Key structural analogs include:

  • 1-Butyl-3-(naphthalene-1-carbonyl)-1,4-dihydroquinolin-4-one (80): Features a naphthalene-1-carbonyl group at position 3 and lacks substitutions at positions 6 and 7. Its molecular ion (MH+) is 356 .
  • 6-Fluoranyl-3-(4-methylphenyl)sulfonyl-7-piperidin-1-yl-1-(phenylmethyl)quinolin-4-one: Shares a sulfonyl group at position 3 and fluorine at position 6 but differs in the 1- and 7-substituents (phenylmethyl and unsubstituted piperidine) .
  • 3-(4-Methoxybenzoyl)-1-pentyl-1,4-dihydroquinolin-4-one (94): Substituted with a 4-methoxybenzoyl group at position 3 and a pentyl chain at position 1 (MH+ = 350) .

The target compound distinguishes itself through its 2,5-dimethylbenzenesulfonyl group (position 3) and 4-methylpiperidin-1-yl moiety (position 7), which may enhance steric bulk and electron-withdrawing effects compared to aroyl or simpler sulfonyl analogs .

Role of 6-Fluoro and 7-Substituted Piperidine Moieties

  • 6-Fluoro substitution is observed in antimicrobial agents (e.g., APDQ230122 in ), where it enhances penetration into bacterial cells . In antitumor analogs (), fluorine improves bioavailability and metabolic stability .
  • 7-Substituted piperidine : The 4-methylpiperidin-1-yl group in the target compound may enhance binding affinity compared to morpholinyl or unsubstituted piperidine (as in ), where alkylation at the piperidine nitrogen improves receptor interactions .

Physicochemical and Pharmacokinetic Profiles

Compound 3-Substituent 1-Substituent 6-Substituent 7-Substituent Molecular Weight (MH+) Notes
Target Compound 2,5-dimethylbenzenesulfonyl Butyl Fluoro 4-methylpiperidin-1-yl ~450 (estimated) Higher lipophilicity vs. aroyl analogs
1-Butyl-3-(naphthalene-1-carbonyl)-... Naphthalene-1-carbonyl Butyl None None 356 Lower polarity; antitumor focus
3-(4-Methoxybenzoyl)-1-pentyl-... (94) 4-Methoxybenzoyl Pentyl None None 350 Moderate solubility; unoptimized activity
6-Fluoranyl-3-(4-methylphenyl)sulfonyl... 4-Methylphenylsulfonyl Phenylmethyl Fluoro Piperidin-1-yl Not reported Similar sulfonyl motif; lacks 4-methylpiperidine

However, the 4-methylpiperidine moiety introduces steric bulk, which may affect membrane permeability .

Biological Activity

1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates various functional groups that may influence its biological activity, making it a candidate for research in pharmacology and therapeutic applications.

The compound has the following chemical properties:

  • Molecular Formula : C26H31FN2O3S
  • Molecular Weight : 456.6 g/mol
  • Structure : The compound features a quinoline core with a sulfonyl group and a fluorine atom, which are critical for its biological interactions.

Antimicrobial Activity

Research on related compounds indicates that dihydroquinoline derivatives can exhibit significant antimicrobial properties. For instance, studies have demonstrated that modifications to the quinoline structure can enhance activity against various bacterial strains. Testing methodologies such as Minimum Inhibitory Concentration (MIC) assays and MTT assays are commonly used to evaluate these effects.

CompoundMIC (µg/mL)Activity
This compoundTBDPotentially active
Related Dihydroquinoline Derivative16Moderate activity

Case Studies

  • Study on Antifungal Activity : A study evaluated the antifungal properties of various quinoline derivatives using the MTT assay to measure metabolic activity in fungal cells. The results indicated that certain structural modifications led to enhanced antifungal potency, suggesting that similar modifications in our compound could yield beneficial effects against fungal pathogens .
  • Enzyme Inhibition Study : Another study focused on the inhibition of specific enzymes involved in cancer cell proliferation by quinoline derivatives. The findings showed that compounds with a sulfonyl group exhibited increased inhibition rates compared to their non-sulfonyl counterparts, indicating a potential pathway for further exploration with our compound .

Toxicological Profile

Preliminary toxicological assessments suggest that compounds similar to this compound may possess varying degrees of toxicity depending on their structure and functional groups. The presence of the sulfonyl group can enhance solubility and bioavailability but may also introduce toxicity concerns that need thorough investigation.

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